2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride
CAS No.: 2413867-73-7
Cat. No.: VC6292234
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2413867-73-7 |
---|---|
Molecular Formula | C7H9Cl2N3 |
Molecular Weight | 206.07 |
IUPAC Name | 2-amino-2-pyridin-3-ylacetonitrile;dihydrochloride |
Standard InChI | InChI=1S/C7H7N3.2ClH/c8-4-7(9)6-2-1-3-10-5-6;;/h1-3,5,7H,9H2;2*1H |
Standard InChI Key | SGCPBVKKDRXBIB-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(C#N)N.Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (systematic IUPAC name: 2-amino-2-(pyridin-3-yl)acetonitrile hydrochloride) consists of a pyridine ring attached to an acetonitrile backbone, with an amino group at the α-position. The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications. The molecular formula is C₇H₈N₄·2HCl, yielding a molecular weight of 207.06 g/mol (calculated from the free base molecular weight of 134.14 g/mol plus two equivalents of HCl).
Key Structural Features:
-
Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.
-
Nitrile group (-C≡N): Enhances reactivity in nucleophilic additions and cyclization reactions.
-
Amino group (-NH₂): Provides a site for salt formation and participation in hydrogen bonding.
The dihydrochloride salt stabilizes the compound via protonation of the amino group, as illustrated below:
Synthesis and Optimization
Synthetic Routes
While no direct synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile dihydrochloride is documented, analogous methodologies from related compounds provide viable pathways:
Route 1: Morita–Baylis–Hillman Reaction Adaptation
The Morita–Baylis–Hillman reaction, used for synthesizing 2-hydroxy-2-(pyridin-3-yl)acetonitrile, can be modified by replacing the hydroxyl group with an amine.
-
Reactants: Pyridine-3-carboxaldehyde and acrylonitrile.
-
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO).
-
Conditions: Room temperature, 24–48 hours.
-
Mechanism: Conjugate addition of the pyridine aldehyde to acrylonitrile, followed by proton transfer and elimination.
Modification for Amino Derivative:
Introducing ammonia or a protected amine during the reaction could yield the amino-acetonitrile intermediate, which is subsequently protonated with HCl to form the dihydrochloride salt.
Route 2: Reductive Amination
A two-step process involving:
-
Formation of an imine: Reaction of pyridine-3-carboxaldehyde with an amine source (e.g., ammonium acetate).
-
Reduction: Use of sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the primary amine, followed by treatment with HCl.
Reaction Conditions and Yields
Parameter | Route 1 (Morita–Baylis–Hillman) | Route 2 (Reductive Amination) |
---|---|---|
Temperature | 20–25°C | 0–5°C (Step 1), RT (Step 2) |
Reaction Time | 24–48 hours | 6 hours (Step 1), 12 hours (Step 2) |
Yield (Free Base) | ~60% | ~45% (estimated) |
Purification | Column chromatography | Recrystallization |
Challenges:
-
Route 1: Competing hydroxylation without amine introduction.
-
Route 2: Over-reduction or byproduct formation.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt significantly improves aqueous solubility compared to the free base.
Property | Value |
---|---|
Solubility in Water | >50 mg/mL (predicted) |
LogP (Partition Coefficient) | 0.8 (calculated) |
pKa (Amino Group) | ~8.5 (protonated in salt form) |
Stability Considerations:
-
pH Sensitivity: Stable in acidic conditions (pH 2–4); degrades in alkaline environments.
-
Hygroscopicity: Absorbs moisture due to ionic nature, requiring desiccated storage.
Spectroscopic Characterization
1H NMR (400 MHz, D₂O):
-
Pyridine protons: δ 8.5–9.0 ppm (aromatic protons).
-
Amino protons: δ 3.2–3.5 ppm (broad singlet, exchanged with D₂O).
-
Nitrile group: No direct proton signal; confirmed via IR.
IR (KBr):
-
C≡N Stretch: 2240 cm⁻¹ (strong).
-
N-H Stretch: 3300–3500 cm⁻¹ (broad, overlapped by O-H from moisture).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume